

Heptadecan-9-yl 6-bromohexanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecan-9-yl 6-bromohexanoate*

Cat. No.: *B15548736*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecan-9-yl 6-bromohexanoate is a long-chain alkyl ester containing a terminal bromine atom, a chemical feature that makes it a versatile intermediate for organic synthesis. While specific literature on this exact molecule is limited, its structural components—a C17 secondary alcohol and a C6 brominated fatty acid—suggest its primary utility lies in the synthesis of more complex molecules, particularly in the burgeoning field of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of its probable synthesis, physicochemical properties, and potential applications, drawing upon available data for its precursors and structurally related compounds.

Introduction

Heptadecan-9-yl 6-bromohexanoate is a chemical reagent characterized by a bromide atom attached to an ester of a long-chain fatty acid and a secondary alcohol.^[1] The presence of the bromide, an excellent leaving group, facilitates nucleophilic substitution reactions, making this compound a valuable building block. Compounds of this nature are increasingly utilized as intermediates in the creation of lipids for lipid nanoparticles (LNPs), which are at the forefront of advanced drug delivery systems, including mRNA vaccines.^{[1][2][3]}

Physicochemical Properties

While exhaustive experimental data for **Heptadecan-9-yl 6-bromohexanoate** is not readily available in public literature, we can infer its key properties based on its structure and data from similar long-chain esters.

Property	Predicted Value/Information	Source/Basis
Molecular Formula	C ₂₃ H ₄₅ BrO ₂	Calculated
Molecular Weight	433.5 g/mol	Calculated
Appearance	Likely a colorless to pale yellow oil or waxy solid at room temperature	Based on similar long-chain esters
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.	General solubility of long-chain lipids
CAS Number	2096984-35-7	[4]

Proposed Synthesis

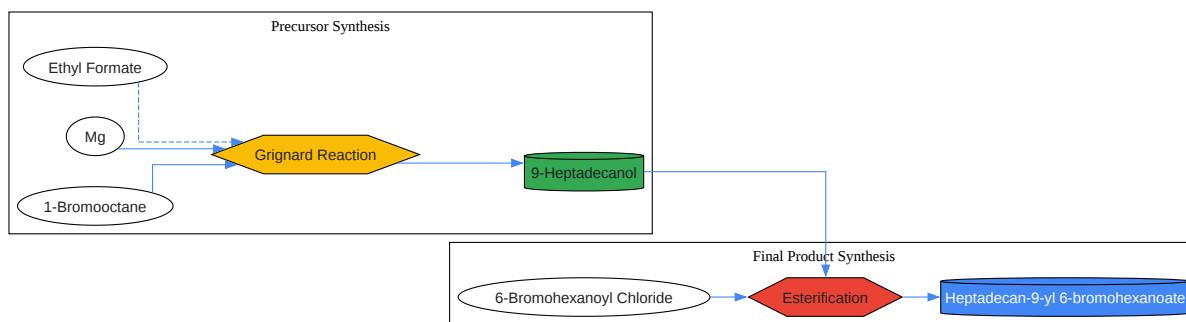
A plausible and efficient synthesis of **Heptadecan-9-yl 6-bromohexanoate** involves a two-step process: the synthesis of the precursor alcohol, 9-heptadecanol, followed by its esterification with 6-bromohexanoic acid or its acyl chloride derivative.^[5]

Synthesis of 9-Heptadecanol

9-Heptadecanol is a secondary fatty alcohol that can be synthesized via a Grignard reaction between octylmagnesium bromide and ethyl formate.^[5]

Experimental Protocol:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (8.15 g, 340 mmol) are suspended in dry tetrahydrofuran (THF, 150 mL). 1-bromooctane (58 g, 300 mmol) is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
- **Reaction with Ethyl Formate:** A solution of ethyl formate (10 g, 135 mmol) in dry THF (80 mL) is added dropwise to the freshly prepared octylmagnesium bromide solution at room temperature. The reaction mixture is then stirred overnight.
- **Work-up and Purification:** The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from acetonitrile to yield 9-heptadecanol as a white solid.^[5]


Esterification to form Heptadecan-9-yl 6-bromohexanoate

The final product can be synthesized by the esterification of 9-heptadecanol with 6-bromohexanoyl chloride.

Experimental Protocol:

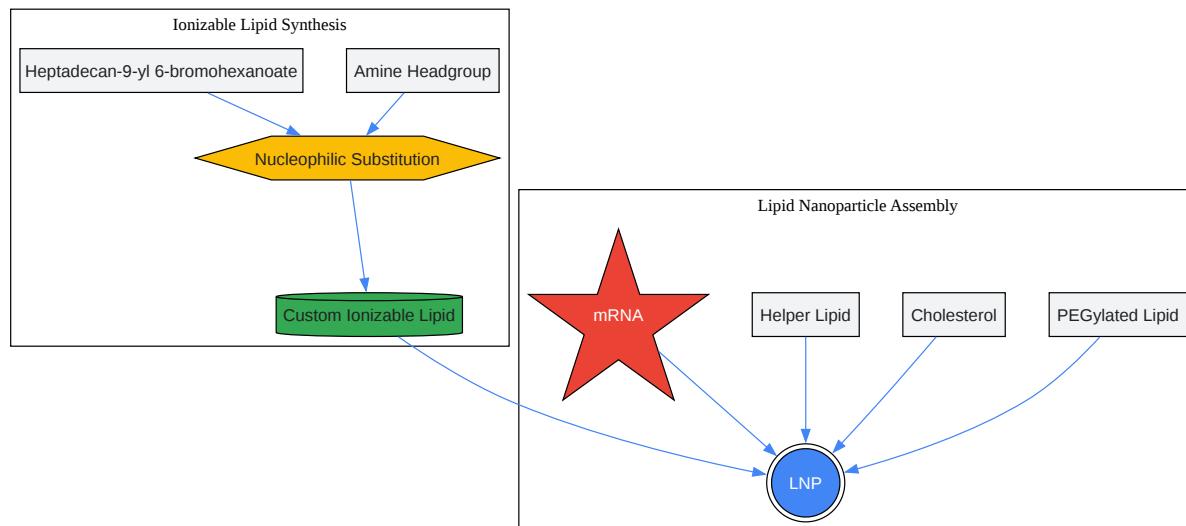
- **Reaction Setup:** In a round-bottom flask, 9-heptadecanol (1 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane or THF, along with a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) to act as an acid scavenger.
- **Addition of Acyl Chloride:** The solution is cooled in an ice bath, and 6-bromohexanoyl chloride (1.05 equivalents) is added dropwise with stirring.
- **Reaction and Monitoring:** The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Proposed synthetic workflow for **Heptadecan-9-yl 6-bromohexanoate**.

Potential Applications in Drug Delivery


The primary interest in molecules like **Heptadecan-9-yl 6-bromohexanoate** lies in their potential as intermediates for the synthesis of ionizable lipids used in lipid nanoparticles (LNPs).

Role in Lipid Nanoparticle (LNP) Formation

LNPs are advanced drug delivery vehicles, famously used for mRNA vaccines. They are typically composed of four main lipid components:

- Ionizable Cationic Lipids: These lipids are crucial for encapsulating negatively charged nucleic acids like mRNA and for their subsequent release into the cytoplasm. They possess a protonatable amine headgroup.
- Helper Lipids (e.g., Phospholipids): These contribute to the lipid bilayer structure.
- Cholesterol: This modulates membrane fluidity and stability.
- PEGylated Lipids: These form a hydrophilic corona around the nanoparticle, preventing aggregation and increasing circulation time.

Heptadecan-9-yl 6-bromohexanoate can be used to synthesize custom ionizable lipids. The bromo-functional group allows for the attachment of various amine-containing headgroups through nucleophilic substitution. The long, branched alkyl tail (heptadecan-9-yl) would then form the hydrophobic core of the LNP. Structurally similar compounds are known to be used in the development of LNP delivery systems.[3][6]

[Click to download full resolution via product page](#)

Role of **Heptadecan-9-yl 6-bromohexanoate** in LNP formation.

Conclusion

Heptadecan-9-yl 6-bromohexanoate is a promising chemical intermediate with significant potential in the field of drug delivery. While direct experimental data is scarce, its synthesis is achievable through established organic chemistry reactions. Its primary application is likely as a precursor for the synthesis of novel ionizable lipids for the formulation of lipid nanoparticles. Further research into the synthesis and characterization of this molecule and its derivatives is

warranted to fully explore its utility in the development of next-generation drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. heptadecan-9-yl 8-bromoocanoate, 2089253-22-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. heptadecan-9-yl 6-bromohexanoate | 2096984-35-7 [chemicalbook.com]
- 5. 9-Heptadecanol synthesis - chemicalbook [chemicalbook.com]
- 6. Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate | 2714482-26-3 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Heptadecan-9-yl 6-bromohexanoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15548736#heptadecan-9-yl-6-bromohexanoate-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com